molecular formula C19H17F3N2O3 B2944500 N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide CAS No. 922864-15-1

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide

Cat. No.: B2944500
CAS No.: 922864-15-1
M. Wt: 378.351
InChI Key: IDIWFHURSDYDNH-UHFFFAOYSA-N
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Description

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide is a benzamide derivative characterized by a trifluoromethyl group at the 2-position of the benzamide moiety and a substituted phenyl ring containing a 4-methoxy group and a 2-oxopyrrolidin-1-yl group at the 3-position. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where such substituents modulate activity.

Properties

IUPAC Name

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O3/c1-27-16-9-8-12(11-15(16)24-10-4-7-17(24)25)23-18(26)13-5-2-3-6-14(13)19(20,21)22/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDIWFHURSDYDNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C(F)(F)F)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group yields an alcohol derivative.

Scientific Research Applications

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The pyrrolidinone ring and trifluoromethyl group contribute to its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound shares structural motifs with several benzamide derivatives documented in the evidence:

Compound Name / ID Key Substituents Structural Relevance to Target Compound Reference
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methylbenzamide, N,O-bidentate group Demonstrates the role of directing groups in metal-catalyzed reactions; contrasts with the target’s pyrrolidinone.
4-methyl-N-(3-(trifluoromethyl)phenyl)benzamide Trifluoromethylphenyl, methyl group Highlights the impact of trifluoromethyl on lipophilicity and steric effects.
2-[4-methoxy-3-(trifluoromethyl)phenyl]-7-(piperazin-1-yl)-pyrido-pyrimidin-4-one Methoxy, trifluoromethyl, piperazine Shows how methoxy and trifluoromethyl groups are integrated into heterocyclic scaffolds for bioactivity.
Excluded compounds in (e.g., N-[2-[[3-chloro-5-(trifluoromethyl)...) Trifluoromethyl, thiazole/thiophene substituents Illustrates structural diversity in benzamide patents and potential toxicity/selectivity issues.

Key Observations :

  • The trifluoromethyl group is a common feature in analogs (e.g., ), known to enhance metabolic stability and electron-withdrawing effects.
  • The 4-methoxy group in the target compound (para to the benzamide linkage) may improve solubility compared to meta-substituted analogs (e.g., ’s 3-methyl group) .
Physicochemical and Pharmacokinetic Properties

While explicit data for the target compound are absent, inferences can be drawn from analogs:

  • LogP: The trifluoromethyl group increases lipophilicity (LogP ~3–4), as seen in and compounds . The pyrrolidinone moiety may reduce LogP slightly compared to purely aromatic substituents.
  • Solubility: Methoxy groups generally improve aqueous solubility (e.g., ’s pyrido-pyrimidinone derivatives), whereas pyrrolidinone could enhance solubility via polar interactions .
  • Metabolic Stability : Trifluoromethyl groups resist oxidative metabolism, as seen in ’s excluded compounds and ’s derivatives .

Biological Activity

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H20N2O3, with a molecular weight of 360.413 g/mol. The compound features a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability, potentially leading to improved bioavailability in therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzamide Core : This can be achieved by reacting an appropriate amine with a carboxylic acid derivative.
  • Introduction of the Methoxy Group : Methylation of the phenolic hydroxyl group using methyl iodide in the presence of a base.
  • Attachment of Pyrrolidinone Moiety : This can be accomplished through nucleophilic substitution reactions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For example, studies have shown that derivatives with similar structural motifs can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

A comparative analysis of various benzamide derivatives revealed that certain structural modifications enhance their cytotoxic effects against various cancer cell lines. The introduction of a pyrrolidinone ring has been linked to increased potency against breast cancer cells, suggesting that this compound could serve as a lead in cancer drug development.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration as an antibiotic agent .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
AntimicrobialActivity against various bacteria
Enzyme InhibitionPotential inhibition of key enzymes

Research Insights

A detailed study published in MDPI highlights the structure-activity relationship (SAR) of similar compounds, emphasizing how modifications can lead to enhanced biological activity. For instance, compounds with trifluoromethyl groups showed improved interactions with target proteins, thereby increasing their efficacy .

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